molecular formula C12H15NO2 B7495405 N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide

N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide

Cat. No.: B7495405
M. Wt: 205.25 g/mol
InChI Key: BHVNNHXVBVFBKC-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide: is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are commonly found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

  • 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide
  • 3,4-dihydro-2H-1-benzopyran-4-ylamine
  • 3,4-dihydro-2H-1-benzopyran-4-ylmethanol

Comparison: N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable molecule for various applications .

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-12(14)13-10-7-8-15-11-6-4-3-5-9(10)11/h3-6,10H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVNNHXVBVFBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCOC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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